(Z)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
(Z)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound This compound is notable for its unique structure, which includes a bromovinyl group and a dioxazaborocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of a bromovinyl precursor with a boron-containing reagent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at a temperature range of 0-25°C. The reaction may also require the presence of a catalyst to facilitate the formation of the dioxazaborocane ring.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various types of chemical reactions, including:
Oxidation: The bromovinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The bromine atom in the bromovinyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromovinyl group may yield aldehydes or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(Z)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-based drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets such as enzymes and receptors. The bromovinyl group can participate in covalent bonding with nucleophilic sites on proteins, while the dioxazaborocane ring can interact with metal ions and other cofactors. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(2-Chlorovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- (Z)-2-(2-Fluorovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- (Z)-2-(2-Iodovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Uniqueness
(Z)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the presence of the bromovinyl group, which imparts distinct reactivity and chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
1105069-27-9 |
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Molecular Formula |
C7H9BBrNO4 |
Molecular Weight |
261.87 g/mol |
IUPAC Name |
1-[(Z)-2-bromoethenyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
InChI |
InChI=1S/C7H9BBrNO4/c1-10-4-6(11)13-8(10,2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3/b3-2- |
InChI Key |
AYYUZOQBVAPABR-IHWYPQMZSA-N |
Isomeric SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)/C=C\Br |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=CBr |
Origin of Product |
United States |
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